CP-809101

5-HT2C selectivity functional selectivity off-target risk

CP-809101 is a high-purity 5-HT2C full agonist for preclinical psychosis, cognition, and addiction research. It provides superior functional selectivity (pEC50 9.96 vs 7.19 at 5-HT2B) and a distinct CNS pharmacokinetic ceiling, minimizing off-target confounds in rodent models. Differentiated from lorcaserin by lower emetogenic potential and a unique CSF exposure profile, it ensures more interpretable in vivo data. Procure directly for assay validation and behavioral studies requiring batch-to-batch consistency.

Molecular Formula C15H17ClN4O
Molecular Weight 304.77 g/mol
CAS No. 479683-64-2
Cat. No. B1366332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-809101
CAS479683-64-2
Molecular FormulaC15H17ClN4O
Molecular Weight304.77 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H17ClN4O/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20/h1-3,8-10,17H,4-7,11H2
InChIKeyPCWGGOVOEWHPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Researchers and Specifiers Choose CP-809101 (CAS 479683-64-2) as a 5-HT2C Research Tool


CP-809101 is a potent, functionally selective full agonist at the serotonin 5-HT2C receptor. In cellular functional assays it exhibits a pEC50 of 9.96 at human 5-HT2C (EC50 ≈ 0.11 nM), with markedly weaker partial agonist activity at the closely related 5-HT2B (pEC50 7.19) and 5-HT2A (pEC50 6.81) subtypes [1]. This translates to an approximately 590‑fold selectivity window over 5-HT2A and a >1,300‑fold window over 5-HT2B in functional (FLIPR/calcium‑flux) assays [2]. In vivo, CP-809101 produces antipsychotic‑like effects (conditioned‑avoidance inhibition, reversal of psychostimulant‑induced hyperactivity) without catalepsy, and is active in cognitive and substance‑abuse models [3]. Importantly, the compound is restricted to research use only due to identified genotoxicity, which positions it specifically as a highly characterized, mechanistically selective probe molecule for controlled laboratory studies rather than a therapeutic [4].

Why 5-HT2C Agonists Are Not Interchangeable: Critical Factors Distinguishing CP-809101 from Its Closest Analogs


Although several 5-HT2C receptor agonists have been developed (lorcaserin, Ro 60‑0175, PF‑04479745, WAY‑161503), their selectivity ratios, intrinsic efficacy, signaling bias, brain penetrance characteristics, and toxicity profiles differ substantially. Simple substitution based on target class alone risks introducing unwanted pharmacological activities (e.g., 5-HT2A‑mediated hallucinations, 5-HT2B‑mediated cardiac valvulopathy) or altering behavioral outcomes [1]. CP-809101 distinguishes itself through the highest functional selectivity window among widely used 5-HT2C agonists, yet its CNS exposure ceiling — which underlies its unique tolerability advantage over lorcaserin — also means it cannot be directly replaced by compounds with higher brain penetration without re‑assessing the dose‑response relationship for both efficacy and side effects [2]. Furthermore, CP-809101 lacks detectable catalepsy up to 56 mg/kg, a feature not guaranteed across the 5-HT2C agonist class, particularly when functional selectivity is lower [3].

CP-809101 Quantitative Differentiation: A Comparator-Based Evidence Guide for Procurement Decisions


Functional Selectivity Window: CP-809101 vs. Lorcaserin vs. Ro 60‑0175

CP-809101 exhibits a 590‑fold functional selectivity for human 5-HT2C over 5-HT2A and >1,300‑fold over 5-HT2B in FLIPR/calcium‑flux assays [1]. In contrast, lorcaserin (the FDA‑approved 5-HT2C agonist) achieves only ~20‑fold selectivity over 5-HT2A and ~100‑fold over 5-HT2B in phosphoinositol turnover assays [2]. Ro 60‑0175 is even less selective, with EC50 values of 32 nM at 5-HT2C but only 0.9 nM at 5-HT2B, actually showing higher potency at the off‑target 5-HT2B receptor [3]. Therefore, when minimal 5-HT2A/5-HT2B activation is required to avoid hallucinogenic effects or valvulopathy signals, CP-809101 provides the widest functional selectivity margin among commonly used 5-HT2C agonists.

5-HT2C selectivity functional selectivity off-target risk

Potency at Human 5-HT2C Receptor: CP-809101 vs. Lorcaserin vs. PF-04479745

CP-809101 activates human 5-HT2C receptors with an EC50 of approximately 0.11 nM (pEC50 = 9.96) [1]. This is approximately 72‑fold more potent than lorcaserin, which has a reported EC50 of ~7.9 nM (pEC50 = 8.1) in phosphoinositol turnover assays [2], and approximately 90‑fold more potent than PF‑04479745 (EC50 = 10 nM) [3]. For in‑vitro studies where maximal receptor occupancy at low compound concentrations is critical, CP-809101 enables full receptor engagement at sub‑nanomolar concentrations, reducing the risk of solubility‑limited or non‑specific effects at higher concentrations.

5-HT2C potency receptor agonism EC50 comparison

Tolerability: Head-to-Head Comparison of CP-809101 vs. Lorcaserin in the Conditioned Gaping Model of Nausea

In a direct head‑to‑head study, CP-809101 and lorcaserin were tested in the conditioned gaping model, a validated rodent assay predictive of nausea/emesis in humans [1]. Lorcaserin produced significantly higher gaping responses compared to CP-809101 at behaviorally active doses, indicating higher emetogenic liability. Pharmacokinetic analysis revealed that while plasma levels of both drugs rose proportionally with dose, CSF levels of CP-809101 plateaued between 6–12 mg/kg, as opposed to lorcaserin whose CSF levels increased linearly [1]. The limited CNS exposure of CP-809101 at higher doses likely explains its superior tolerability, providing a pharmacokinetic basis for reduced nausea/malaise signs relative to lorcaserin even when plasma drug levels are comparable.

nausea emetogenic potential tolerability conditioned gaping

Antipsychotic‑Like Efficacy with Low Extrapyramidal Side‑Effect Liability: CP-809101 vs. Classical and Atypical Antipsychotics

CP-809101 dose‑dependently inhibited conditioned avoidance responding (CAR) with an ED50 of 4.8 mg/kg (s.c.) and antagonized both PCP‑ and d‑amphetamine‑induced hyperactivity (ED50 = 2.4 and 2.9 mg/kg s.c., respectively) [1]. At doses up to 56 mg/kg — more than 10‑fold above the CAR ED50 — CP-809101 produced no catalepsy, a rodent correlate of extrapyramidal side‑effect (EPS) liability [1]. In contrast, the classical antipsychotic haloperidol produces catalepsy at ED50 values <0.1 mg/kg, a dose only ~2‑fold above its CAR ED50 [2]. This wide therapeutic index for antipsychotic‑like activity vs. EPS liability mimics the profile of atypical antipsychotics and is a direct consequence of CP-809101's high 5-HT2C selectivity, as D2 receptor blockade is the primary driver of catalepsy for classical agents.

antipsychotic catalepsy CAR extrapyramidal symptom

Cognitive Enhancement: Activity in Novel Object Recognition and the Unique Research-Only Status

CP-809101 was active in the novel object recognition (NOR) paradigm, an animal model of cognitive function relevant to schizophrenia, at doses that also produce antipsychotic‑like effects [1]. In contrast, CP-809101 was inactive in the forced swim test and learned helplessness models of antidepressant activity, indicating pharmacological specificity for cognitive and antipsychotic domains [1]. However, CP-809101 is genotoxic — a finding that precludes therapeutic development and restricts its use exclusively to laboratory research [2]. This constraint is an advantage for procurement: as a well‑characterized, non‑therapeutic research tool, CP-809101 carries no regulatory burden or off‑label use risk that would apply to repurposed clinical candidates (e.g., lorcaserin, which has been withdrawn in some jurisdictions due to cancer risk).

cognition novel object recognition schizophrenia research tool

Optimal Use Cases for CP-809101 in Scientific Research and Industrial Drug Discovery Programs


Selective Pharmacological Validation of 5-HT2C Receptor Function in Cellular and Behavioral Assays

Where a research program requires precise dissection of 5-HT2C‑ versus 5-HT2A‑ or 5-HT2B‑mediated pharmacology, CP-809101 provides the widest functional selectivity window among commercially available agonists (~590‑fold vs. 5-HT2A, >1,300‑fold vs. 5-HT2B). This minimizes the need for co‑administration of subtype‑selective antagonists to control for off‑target activation, simplifying experimental design and data interpretation [1]. Typical effective concentrations in vitro are 0.1–1 nM; in vivo effective doses for behavioral readouts range from 0.3–10 mg/kg s.c. depending on the endpoint [2][3].

Behavioral Studies Requiring Low Nausea/Malaise Confound

In assays sensitive to nonspecific malaise (e.g., food intake, conditioned taste aversion, cognitive testing), CP-809101 is strongly preferred over lorcaserin because it produces significantly fewer unconditioned and conditioned signs of nausea in rodent models. The pharmacokinetic ceiling on CNS exposure at higher doses (CSF plateau between 6 and 12 mg/kg) provides an intrinsic safety margin that lorcaserin lacks, as demonstrated by the conditioned gaping model direct comparison [2].

Preclinical Antipsychotic‑Like Efficacy Screening with Negligible EPS Liability

CP-809101's profile — robust inhibition of conditioned avoidance responding (ED50 = 4.8 mg/kg s.c.) and reversal of both PCP‑ and d‑amphetamine‑induced hyperactivity, with no catalepsy up to 56 mg/kg — makes it a benchmark tool for screening antipsychotic‑like activity without the confound of D2‑receptor‑driven EPS [1]. Programs aiming to identify non‑D2 mechanisms for antipsychotic efficacy can use CP-809101 as a positive control for 5-HT2C‑mediated antipsychotic activity.

Cognitive Function and Substance‑Abuse Research

Given its activity in the novel object recognition model of cognitive function and its ability to reduce reinstatement of both nicotine‑ and food‑seeking behaviors, CP-809101 is a valuable probe for studying the role of 5-HT2C receptors in cognition and addiction/reward circuits [1][3]. The compound's research‑only designation eliminates concerns about off‑label therapeutic use, making it an uncomplicated tool for academic laboratories investigating these pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-809101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.